

Acrylophenone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Acrylophenone

Cat. No.: B1666309

[Get Quote](#)

An In-depth Examination of the Chemical Properties, Synthesis, and Biological Activity of Phenyl Vinyl Ketone

Abstract

Acrylophenone, also known as phenyl vinyl ketone, is an α,β -unsaturated ketone with significant applications in organic synthesis and as a probe in biochemical studies. Its electrophilic nature, owing to the Michael acceptor functionality, makes it a valuable tool for reacting with nucleophilic residues in proteins, particularly cysteine. This technical guide provides a comprehensive overview of **acrylophenone**, including its chemical and physical properties, detailed synthesis protocols, and an exploration of its biological activities with a focus on enzyme inhibition and modulation of cellular signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

Acrylophenone is a well-characterized organic compound. Its fundamental properties are summarized in the table below.

Property	Value	Reference
CAS Number	768-03-6	[1]
Molecular Formula	C ₉ H ₈ O	[1]
Molecular Weight	132.16 g/mol	[1]
IUPAC Name	1-phenylprop-2-en-1-one	[1]
Synonyms	Phenyl vinyl ketone, Benzoylethylene	[1]

Synthesis of Acrylophenone

The primary route for the synthesis of **acrylophenone** is the Claisen-Schmidt condensation, which is a base-catalyzed reaction between an aldehyde and a ketone. In the case of **acrylophenone**, acetophenone reacts with formaldehyde.

Experimental Protocol: Claisen-Schmidt Condensation

This protocol outlines a general procedure for the synthesis of **acrylophenone**.

Materials:

- Acetophenone
- Formaldehyde (as a 37% aqueous solution, formalin)
- Sodium hydroxide (NaOH)
- Ethanol
- Hydrochloric acid (HCl), dilute
- Distilled water
- Ice

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve acetophenone in ethanol.
- In a separate beaker, prepare a solution of sodium hydroxide in a mixture of water and ethanol.
- Cool the acetophenone solution in an ice bath.
- Slowly add the sodium hydroxide solution to the cooled acetophenone solution with continuous stirring.
- To this mixture, add formaldehyde solution dropwise, ensuring the temperature remains low.
- Allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]
- Once the reaction is complete, pour the mixture into a beaker containing crushed ice.
- Neutralize the mixture with dilute hydrochloric acid. This will cause the **acrylophenone** to precipitate out of the solution.[3]
- Collect the solid product by vacuum filtration and wash it with cold distilled water until the filtrate is neutral.
- The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Biological Activity and Mechanism of Action

Acrylophenone's biological activity is primarily attributed to its nature as a Michael acceptor. The electrophilic β -carbon of the α,β -unsaturated ketone system is susceptible to nucleophilic attack by thiols, such as the side chain of cysteine residues in proteins.[4] This can lead to the formation of a covalent bond and subsequent modulation of the protein's function.

Enzyme Inhibition: Hydroxynitrile Lyase

Acrylophenone has been identified as an active-site-directed, irreversible inhibitor of hydroxynitrile lyase (HNL).[1] The inhibition occurs through the covalent modification of an essential cysteine residue within the enzyme's active site.[1]

Enzyme Target	Inhibitor	Mechanism of Inhibition	Stoichiometry
Hydroxynitrile Lyase (HNL)	Acrylophenone	Irreversible, Covalent Modification of Cysteine	1:1

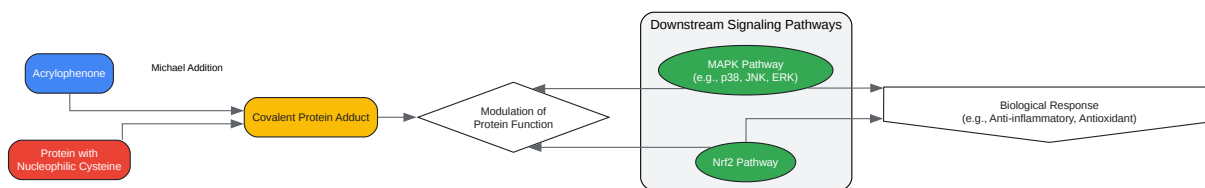
The reaction proceeds via a Michael addition of the cysteine thiol to the **acrylophenone**. Due to the irreversible nature of this inhibition, traditional equilibrium-based inhibitory constants like K_i are not typically reported. Instead, the inhibition is characterized by its time-dependency and stoichiometric nature.

Modulation of Signaling Pathways

The ability of **acrylophenone** to react with cysteine residues suggests that it can modulate the activity of proteins involved in cellular signaling. Two key pathways that are likely affected are the Mitogen-Activated Protein Kinase (MAPK) and the Nrf2 signaling pathways.

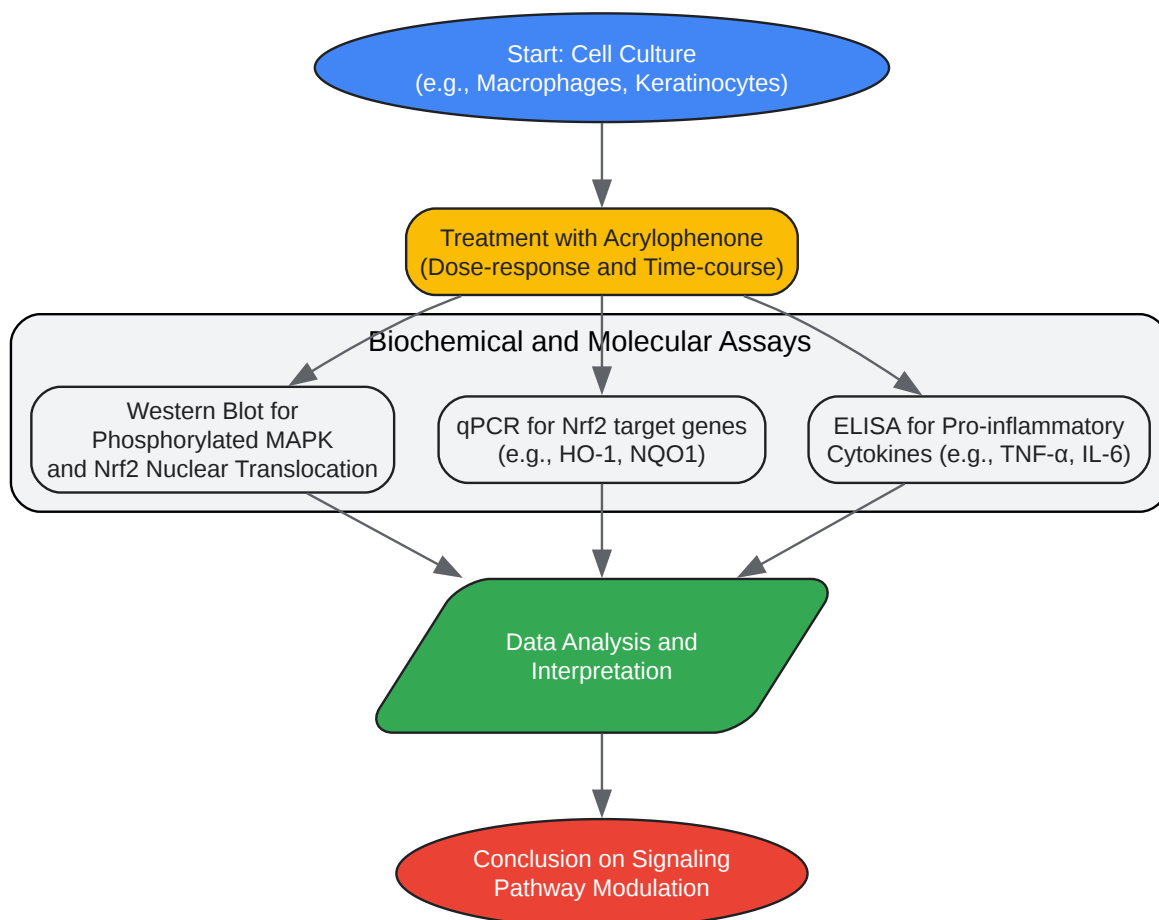
- **MAPK Signaling Pathway:** The MAPK pathway is a crucial signaling cascade involved in cellular processes such as proliferation, differentiation, and apoptosis.[5] Studies on structurally related benzylideneacetophenone derivatives have shown that they can reduce the phosphorylation of MAPKs, thereby inhibiting downstream signaling.[6] This suggests that **acrylophenone** could exert anti-inflammatory or anti-proliferative effects through a similar mechanism.
- **Nrf2 Signaling Pathway:** The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress.[4][7] Electrophilic compounds, like **acrylophenone**, can react with cysteine residues on Keap1, a negative regulator of Nrf2. This modification leads to the dissociation of Nrf2 from Keap1 and its translocation to the nucleus, where it activates the expression of antioxidant genes.[4] While direct studies on **acrylophenone**'s effect on Nrf2 are limited, its chemical properties strongly suggest it would act as an activator of this protective pathway.

Visualizations of Mechanisms and Workflows



[Click to download full resolution via product page](#)

Caption: General mechanism of **acrylophenone** action via Michael addition.



[Click to download full resolution via product page](#)

Caption: Workflow for investigating **acrylophenone**'s effect on signaling.

Conclusion

Acrylophenone is a versatile molecule with well-defined chemical properties and synthetic routes. Its utility as a Michael acceptor makes it a powerful tool for probing protein function and for the development of covalent inhibitors. The irreversible inhibition of hydroxynitrile lyase serves as a clear example of its reactivity. Furthermore, its potential to modulate key signaling pathways, such as the MAPK and Nrf2 pathways, highlights its relevance for research in areas like inflammation, oxidative stress, and cancer biology. This guide provides a foundational understanding for researchers and drug development professionals looking to utilize **acrylophenone** in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Chemical modification of hydroxynitrile lyase by selective reaction of an essential cysteine-SH group with alpha, beta-unsaturated propiophenones as pseudo-substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones [mdpi.com]
- 5. Understanding MAPK Signaling Pathways in Apoptosis [mdpi.com]
- 6. Alleviation of Atopic Dermatitis Lesions by a Benzylideneacetophenone Derivative via the MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nrf2 Activation Attenuates Acrylamide-Induced Neuropathy in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Acrylophenone: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666309#acrylophenone-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com